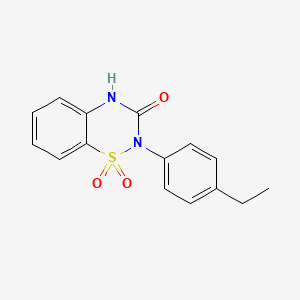

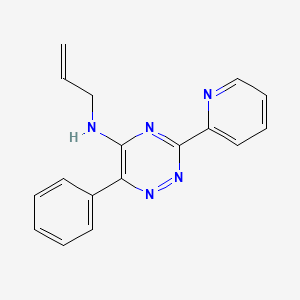

2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves a reaction under heating conditions, using an aprotic solvent as a reaction medium . The reaction involves a [2+2] cyclization/decarbonation/sulfonylation process .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is characterized by a sulfur atom adjacent to at least one ring nitrogen atom . Various functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions are responsible for the activity .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives are largely influenced by the functional groups attached to the ring . The group at the 7 and 8 positions of the ring gave active compounds .Aplicaciones Científicas De Investigación

Vasodilator Activity and Antihypertensive Effects

Some 2-aryl-5-hydrazino-1,3,4-thiadiazoles, closely related to 2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide, have been synthesized and demonstrated antihypertensive activity. These compounds, particularly those with a 2-substituted phenyl ring, displayed potent vasodilator activity due to a direct relaxant effect on vascular smooth muscle, which could suggest potential applications in hypertension management (S. Turner et al., 1988).

Synthetic Methodologies and Chemical Reactivity

A variety of compounds, including 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, have been synthesized through multicomponent reactions involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. These reactions demonstrate the compound's utility in creating structurally diverse heterocycles, potentially useful for further pharmaceutical and material science research (D. Lega et al., 2016).

Antimicrobial Activity

The derivatives of 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide, produced through interactions with cycloalkanecarbaldehydes, were screened for antibacterial and antifungal activities. The synthesized compounds showed promising results, indicating potential applications in developing new antimicrobial agents (D. Lega et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in several cellular processes, including cell growth and division, differentiation, and migration .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby modulating its activity

Biochemical Pathways

The compound’s interaction with its target enzyme can affect various biochemical pathways. For instance, tyrosine-protein phosphatases are involved in the regulation of the MAPK signaling pathway, which plays a key role in cellular processes such as growth, differentiation, and apoptosis . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its target and the biochemical pathways it affects. Given its target, the compound could potentially influence cell growth and division, differentiation, and migration . .

Direcciones Futuras

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including “2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide”, present a promising scaffold for the development of new therapeutic agents . Future research could focus on exploring the potential of this scaffold in various therapeutic areas, and optimizing the functional groups attached to the ring to enhance activity and selectivity .

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-2-11-7-9-12(10-8-11)17-15(18)16-13-5-3-4-6-14(13)21(17,19)20/h3-10H,2H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWETXJJFOYBDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

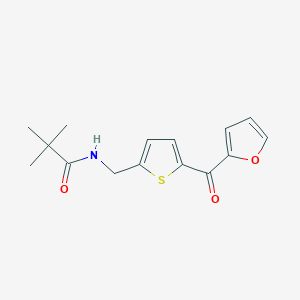

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822048.png)

![9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2822060.png)

![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822064.png)

![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)

![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)